molecular formula C12H16N2 B1619419 N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine CAS No. 52972-61-9

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine

Cat. No.: B1619419
CAS No.: 52972-61-9
M. Wt: 188.27 g/mol
InChI Key: QAJUUSZYZIUHQI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of the N,N-dimethyl group can enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties .

Properties

IUPAC Name

N,N-dimethyl-1-(1-methylindol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-13(2)8-10-9-14(3)12-7-5-4-6-11(10)12/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJUUSZYZIUHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320479
Record name N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52972-61-9
Record name NSC360214
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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